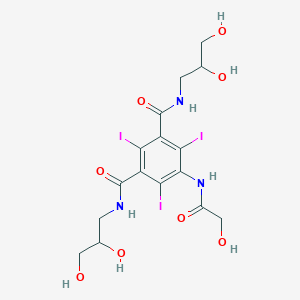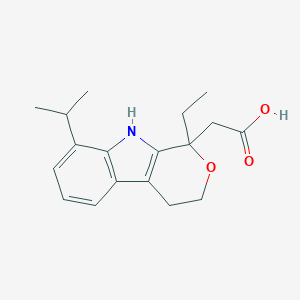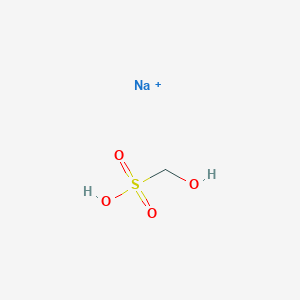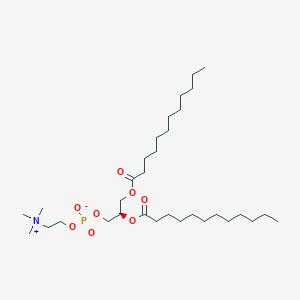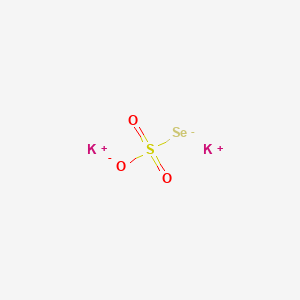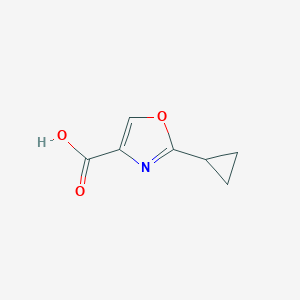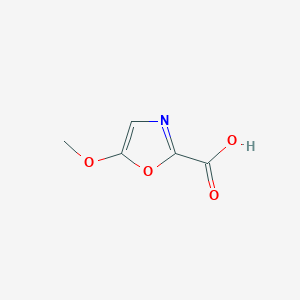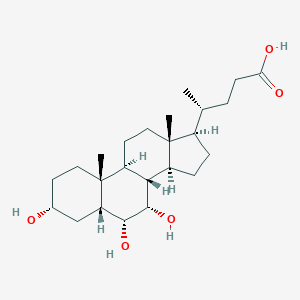
Ácido hiocólico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
ODM-201 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria :
Química: ODM-201 se utiliza en el estudio de las vías de señalización del receptor de andrógenos y el desarrollo de nuevos compuestos antiandrógenos.
Biología: El compuesto se utiliza en la investigación del cáncer de próstata y otras enfermedades relacionadas con el receptor de andrógenos.
Medicina: ODM-201 se utiliza principalmente en el tratamiento del cáncer de próstata resistente a la castración. Ha demostrado eficacia en ensayos clínicos y se está investigando para otras posibles aplicaciones terapéuticas.
Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos dirigidos a los receptores de andrógenos.
Mecanismo De Acción
ODM-201 ejerce sus efectos uniéndose a los receptores de andrógenos con alta afinidad, inhibiendo así la translocación nuclear del receptor y evitando la activación de los genes que responden a los andrógenos. Esta inhibición conduce a una reducción en el crecimiento tumoral y la progresión en el cáncer de próstata . El compuesto también bloquea la actividad de los receptores de andrógenos mutantes que surgen en respuesta a las terapias antiandrógenas, lo que lo hace eficaz contra las formas resistentes del cáncer de próstata .
Direcciones Futuras
Hyocholic acid and its derivatives are being studied for their potential role in metabolic disorders . They have been found to be associated with lower serum concentrations in obesity and diabetes, and increased levels after gastric bypass surgery . These findings suggest that Hyocholic acid profiles could be used to predict the future risk of developing metabolic abnormalities .
Análisis Bioquímico
Biochemical Properties
Hyocholic acid differs from the primary bile acids found in humans by having a third hydroxyl group in the α-conformation at the 6-position . It is conjugated in the liver before secretion with taurine or with glycine to give taurohyocholate or glycohyocholates . The enzyme responsible for the 6-hydroxylation reaction of chenodeoxycholic acid in the pig is the cytochrome P450 CYP4A21 .
Cellular Effects
Hyocholic acid and its derivatives have been found to have strong effects on glucose regulation in pig and diabetic mouse models . They promote GLP-1 secretion via simultaneously activating TGR5 and inhibiting FXR . This unique mechanism is not found in other bile acid species .
Molecular Mechanism
Hyocholic acid exerts its effects at the molecular level through binding interactions with biomolecules, specifically the G-protein-coupled bile acid receptor, TGR5, and the farnesoid X receptor (FXR) . By activating TGR5 and inhibiting FXR, hyocholic acid upregulates GLP-1 production and secretion in enteroendocrine cells .
Temporal Effects in Laboratory Settings
In laboratory settings, it has been observed that bile acid depletion in pigs suppresses secretion of glucagon-like peptide-1 (GLP-1) and increases blood glucose levels . When hyocholic acid species were administered, the blood glucose levels decreased and circulating GLP-1 increased .
Dosage Effects in Animal Models
In animal model experiments, researchers suppressed the synthesis of hyocholic acid in the livers of a group of pigs by around 30%, and they found that their blood glucose levels increased by 30% when compared with the control group . When hyocholic acid was then given to the pigs, their blood glucose levels eased off .
Metabolic Pathways
Hyocholic acid is involved in the metabolic pathway of bile acid synthesis . It interacts with enzymes such as cytochrome P450 CYP4A21, which is responsible for the 6-hydroxylation reaction of chenodeoxycholic acid in the pig .
Transport and Distribution
Hyocholic acid is transported and distributed within cells and tissues through its conjugation in the liver before secretion with taurine or with glycine to give taurohyocholate or glycohyocholates .
Subcellular Localization
The subcellular localization of hyocholic acid is primarily within the liver cells where it is conjugated before secretion
Métodos De Preparación
ODM-201 se sintetiza a través de una serie de reacciones químicas que involucran intermedios clave. La preparación de ODM-201 implica la formación de una forma cristalina de N-((S)-1-(3-(3-cloro-4-cianofenil)-1H-pirazolil-1-il)prop-2-il)-5-(1-hidroxietil)-1H-pirazolil-3-carboxamida. La ruta sintética incluye los siguientes pasos :
Formación de una suspensión: ODM-201 se suspende en un solvente como isopropanol, metil tert-butil éter, acetato de etilo o n-heptano. La suspensión se agita durante varios días a una temperatura controlada.
Preparación de la solución: ODM-201 se disuelve en un solvente calentándolo a 50-60 °C, seguido de filtración y enfriamiento lento para permitir la cristalización. Los cristales se separan y se secan.
Análisis De Reacciones Químicas
ODM-201 experimenta diversas reacciones químicas, incluyendo:
Oxidación: ODM-201 puede oxidarse bajo condiciones específicas para formar sus derivados oxidados.
Reducción: El compuesto se puede reducir utilizando agentes reductores para producir formas reducidas.
Sustitución: ODM-201 puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
ODM-201 se compara con otros inhibidores del receptor de andrógenos como enzalutamida y ARN-509 :
Enzalutamida: Tanto ODM-201 como enzalutamida inhiben la señalización del receptor de andrógenos, pero ODM-201 tiene una estructura distinta que limita su capacidad para cruzar la barrera hematoencefálica, reduciendo el riesgo de efectos secundarios en el sistema nervioso central.
ARN-509: Similar a enzalutamida, ARN-509 se dirige a los receptores de andrógenos. ODM-201 ha demostrado una actividad superior contra ciertos receptores de andrógenos mutantes que confieren resistencia a otros antiandrógenos.
Las propiedades únicas de ODM-201, como su alta afinidad por los receptores de andrógenos y su limitada penetración en el cerebro, lo convierten en un candidato prometedor para el tratamiento del cáncer de próstata avanzado.
Propiedades
IUPAC Name |
(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-KWXDGCAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862167 | |
| Record name | Hyocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547-75-1 | |
| Record name | Hyocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hyocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hyocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H5H0Q47FL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





